molecular formula C9H8ClFO2 B2366952 Methyl 3-(chloromethyl)-5-fluorobenzoate CAS No. 1338563-83-9

Methyl 3-(chloromethyl)-5-fluorobenzoate

Cat. No. B2366952
CAS RN: 1338563-83-9
M. Wt: 202.61
InChI Key: CQISVNDACOQIQO-UHFFFAOYSA-N
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Description

“Methyl 3-(chloromethyl)-5-fluorobenzoate” is a chemical compound with the linear formula C9H9ClO2 . It is a part of the class of compounds known as chloroalkyl ethers .

Scientific Research Applications

Synthesis and Optimization

Methyl 2-amino-5-fluorobenzoate, a compound similar to Methyl 3-(chloromethyl)-5-fluorobenzoate, has been synthesized using a series of reactions including nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. This process has been optimized to achieve high yields and purity, demonstrating the potential for efficient synthesis of related compounds (Yin Jian-zhong, 2010).

Sensor Development

A study on a fluorogenic chemosensor based on o-aminophenol, which is structurally related to Methyl 3-(chloromethyl)-5-fluorobenzoate, demonstrated high selectivity and sensitivity towards Al3+ ions. This sensor, potentially applicable for bio-imaging in human cervical HeLa cancer cell lines, showcases the use of similar compounds in developing sensitive and selective sensors for metal ions (Xingpei Ye et al., 2014).

Antimycobacterial Activity

Another study explored derivatives of 4-fluorobenzoic acid, closely related to Methyl 3-(chloromethyl)-5-fluorobenzoate, for their antimycobacterial activity. The study found that these compounds have significant inhibitory activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Chemical Characterization and Purity Assessment

Research focusing on the detection of potential genotoxic impurities in pharmaceutical substances involved compounds like methyl 2-(chloromethyl)-3-nitrobenzoate, which is structurally similar to Methyl 3-(chloromethyl)-5-fluorobenzoate. This highlights the compound's relevance in ensuring the purity and safety of pharmaceutical products (Kishore Gaddam et al., 2020).

Intermediate in Herbicide Synthesis

The compound has also been used as an intermediate in the synthesis of herbicides, showcasing its utility in agricultural chemical development. For instance, a study detailed the synthesis of a pyrazole-based herbicide using a related compound as an intermediate, indicating the versatility of these chemical structures in agrichemical synthesis (Zhou Yu, 2002).

Safety and Hazards

The safety data sheet for a similar compound, methyl chloroformate, indicates that it is highly flammable and harmful if swallowed or in contact with skin . It also causes severe skin burns and eye damage and is fatal if inhaled .

properties

IUPAC Name

methyl 3-(chloromethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQISVNDACOQIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chloromethyl)-5-fluorobenzoate

CAS RN

1338563-83-9
Record name methyl 3-(chloromethyl)-5-fluorobenzoate
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